molecular formula C10H11N B12922272 8-Methyl-3,4-dihydroisoquinoline

8-Methyl-3,4-dihydroisoquinoline

Cat. No.: B12922272
M. Wt: 145.20 g/mol
InChI Key: WTAHLSDFXWHNRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Methyl-3,4-dihydroisoquinoline is a heterocyclic organic compound belonging to the isoquinoline family. Isoquinolines are known for their diverse biological activities and are often used as building blocks in the synthesis of pharmaceuticals and other bioactive molecules. The presence of a methyl group at the 8th position of the 3,4-dihydroisoquinoline ring system imparts unique chemical and biological properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methyl-3,4-dihydroisoquinoline can be achieved through several methods. One common approach involves the Bischler-Napieralski reaction, where a β-phenylethylamine derivative is cyclized in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). Another method involves the reduction of 8-methylisoquinoline using hydrogenation catalysts .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieving efficient production.

Chemical Reactions Analysis

Types of Reactions: 8-Methyl-3,4-dihydroisoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 8-methylisoquinoline.

    Reduction: Reduction reactions can convert it to tetrahydroisoquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at different positions on the ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and nucleophiles like amines for substitution reactions.

Major Products:

    Oxidation: 8-Methylisoquinoline.

    Reduction: 8-Methyl-1,2,3,4-tetrahydroisoquinoline.

    Substitution: Various substituted isoquinoline derivatives depending on the reagents used.

Scientific Research Applications

8-Methyl-3,4-dihydroisoquinoline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and other diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 8-Methyl-3,4-dihydroisoquinoline involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or modulator of specific enzymes and receptors, influencing biological processes such as neurotransmission, cell signaling, and metabolic pathways. Detailed studies on its binding affinity and interaction with target proteins are essential to understanding its effects .

Comparison with Similar Compounds

    3,4-Dihydroisoquinoline: Lacks the methyl group at the 8th position, resulting in different chemical and biological properties.

    8-Methylisoquinoline: An oxidized form of 8-Methyl-3,4-dihydroisoquinoline.

    1,2,3,4-Tetrahydroisoquinoline: A fully reduced form with different reactivity and biological activity.

Uniqueness: this compound is unique due to the presence of the methyl group at the 8th position, which influences its chemical reactivity and biological activity. This structural feature can enhance its stability and interaction with specific biological targets, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C10H11N

Molecular Weight

145.20 g/mol

IUPAC Name

8-methyl-3,4-dihydroisoquinoline

InChI

InChI=1S/C10H11N/c1-8-3-2-4-9-5-6-11-7-10(8)9/h2-4,7H,5-6H2,1H3

InChI Key

WTAHLSDFXWHNRV-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=NCCC2=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.